![molecular formula C21H18F2N4O B2752570 2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 922561-74-8](/img/structure/B2752570.png)
2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
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Overview
Description
2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein that is involved in various biological processes, including cell proliferation, differentiation, and survival. In
Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Neurodegenerative Diseases
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . Compounds with a pyrrolidine ring have been studied for their potential in treating these conditions .
Cancer Research
TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . Therefore, compounds like “F2724-0391” that contain a pyrrolidine ring could potentially be used in cancer research .
Treatment of Type 2 Diabetes
A series of 4-substituted proline amides, which are similar in structure to “F2724-0391”, was synthesized and evaluated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes .
Pharmacological Research
The compound also contains a pyridazinone ring , which has been associated with a diverse range of pharmacological activities . Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Compounds with a pyrrolidine ring have been associated with high oral bioavailability in preclinical species and low plasma protein binding , which could suggest similar properties for this compound.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, including antibacterial activity , suggesting that this compound may have similar effects.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its chemical environment.
properties
IUPAC Name |
2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-15-6-7-17(18(23)13-15)21(28)24-16-5-3-4-14(12-16)19-8-9-20(26-25-19)27-10-1-2-11-27/h3-9,12-13H,1-2,10-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABGFIOGJJVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
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